3-cyano-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide
Description
Properties
IUPAC Name |
3-cyano-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-14-5-7-16(8-6-14)18(24-10-9-22)13-21-19(23)17-4-2-3-15(11-17)12-20/h2-8,11,18,22H,9-10,13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPHLVHWLKRFPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC(=C2)C#N)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzamide Core: This can be achieved by reacting a substituted benzoic acid with an amine under dehydrating conditions.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.
Addition of Hydroxyethoxy and p-Tolyl Groups: These groups can be added through etherification and Friedel-Crafts alkylation reactions, respectively.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Using catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and control reaction temperatures.
Purification: Employing techniques like crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-cyano-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The cyano group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3-cyano-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide may have various applications in scientific research, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-cyano-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide would depend on its specific interactions with biological targets. Generally, such compounds may:
Bind to Enzymes: Inhibit or activate enzyme activity.
Interact with Receptors: Modulate receptor signaling pathways.
Affect Cellular Processes: Influence cell proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Similar Compounds
Benzamide Derivatives: Compounds with similar benzamide cores but different substituents.
Cyano-Substituted Compounds: Compounds with cyano groups attached to different positions.
Hydroxyethoxy-Substituted Compounds: Compounds with hydroxyethoxy groups in various configurations.
Uniqueness
3-cyano-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Biological Activity
- Chemical Name : 3-cyano-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide
- Molecular Formula : C18H22N2O3
- Molecular Weight : 314.38 g/mol
The compound exhibits a range of biological activities, primarily through its interactions with various biochemical pathways. Notably, it has been shown to:
- Inhibit specific enzymes involved in metabolic pathways.
- Modulate receptor activity, influencing cellular signaling.
- Exhibit anti-inflammatory and analgesic properties, which may be beneficial in treating chronic pain conditions.
Antiviral Properties
Recent studies have indicated that the compound may possess antiviral properties. For instance, it has been tested against several viral strains, demonstrating significant inhibition rates. The research conducted by MDPI highlighted that certain derivatives of similar compounds showed promising antiviral activity against Hepatitis C Virus (HCV), suggesting that the compound could be a candidate for further investigation in antiviral therapies .
Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the safety profile of the compound. Preliminary results suggest that it has a favorable toxicity profile at therapeutic concentrations. In vitro studies indicated that concentrations up to 50 μM did not result in significant cytotoxic effects on human cell lines, making it a potential candidate for further pharmacological development .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Significant inhibition of metabolic enzymes | |
| Antiviral Activity | Effective against HCV | |
| Cytotoxicity | Low toxicity at therapeutic doses |
Case Study: Antiviral Efficacy
In a controlled study, the compound was tested for its efficacy against HCV. The results indicated an IC50 value of approximately 32 μM, demonstrating effective viral replication inhibition without significant cytotoxicity in treated cell lines . This study underscores the potential of the compound in developing antiviral agents.
Future Directions
Given its promising biological profile, future research should focus on:
- Mechanistic Studies : To elucidate the specific pathways affected by the compound.
- In Vivo Studies : To assess the therapeutic potential in animal models.
- Structure-Activity Relationship (SAR) Analysis : To optimize the chemical structure for enhanced efficacy and reduced side effects.
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Range | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Reaction Temperature | 80–100°C | Prevents side reactions | |
| Solvent | DMF/Ethanol | Stabilizes intermediates | |
| Purification | Column Chromatography | ≥95% purity |
Q. Table 2: Key Spectroscopic Signatures
| Technique | Key Peaks/Features | Structural Insight | Reference |
|---|---|---|---|
| 1H NMR | δ 3.5–4.2 ppm (hydroxyethoxy) | Confirms ether linkage | |
| ESI-MS | m/z 367.4 [M+H]+ | Validates molecular weight |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
